molecular formula C11H12FNO B15253899 6-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one

6-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B15253899
M. Wt: 193.22 g/mol
InChI Key: SKFSKOOYSYBSCV-UHFFFAOYSA-N
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Description

6-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is a fluorinated isoindoline derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2,3-dihydro-1H-isoindol-1-one
  • 6-Chloro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one
  • 6-Bromo-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one

Uniqueness

6-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

6-fluoro-2-propan-2-yl-3H-isoindol-1-one

InChI

InChI=1S/C11H12FNO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7H,6H2,1-2H3

InChI Key

SKFSKOOYSYBSCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

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